![molecular formula C23H18N2O5S B2827857 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 942003-78-3](/img/structure/B2827857.png)
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an indole ring, and a phenylsulfonyl group
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
For instance, some indole derivatives have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that indole derivatives can affect a broad spectrum of biological activities .
Result of Action
It is known that some indole derivatives can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and indole rings, followed by their coupling. One common method involves the use of palladium-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutyl-phenyl)-acrylamide
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide
Uniqueness
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, an indole ring, and a phenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-23(24-16-10-11-20-21(12-16)30-15-29-20)14-25-13-22(18-8-4-5-9-19(18)25)31(27,28)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHAVHJYQUXLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.